4-(4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
4-(4-Fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a fluorophenyl group at position 4, a piperidine-1-carbonyl substituent at position 2, and a 1,1-dione moiety on the thiazine ring. The fluorine atom enhances metabolic stability and bioavailability, while the piperidine moiety may contribute to target binding affinity .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-15-8-10-16(11-9-15)23-14-19(20(24)22-12-4-1-5-13-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-11,14H,1,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSLINHTXHKMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be attached through an amide coupling reaction using piperidine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Key Reagents
Common reagents used in the synthesis include:
- 2-Aminobenzenethiol
- Carbonyl compounds (e.g., aldehydes or ketones)
- Piperidine derivatives
Pharmacological Properties
Studies have shown that benzothiazine derivatives can possess:
- Antitumor activity
- Antimicrobial properties
- Anti-inflammatory effects
Quantitative assessments through binding affinity studies and biological assays are essential to elucidate the exact pharmacological profile of this compound.
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for drug discovery. Its unique structural attributes make it a candidate for developing new therapeutic agents targeting various diseases.
Case Studies
Several studies have explored the potential applications of benzothiazine derivatives:
- Anticancer Research : A study investigated the cytotoxic effects of related benzothiazine compounds on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of benzothiazines against various bacterial strains, indicating significant inhibitory effects.
- Inflammation Models : Research has also focused on the anti-inflammatory potential of these compounds in preclinical models, showing reduced inflammation markers.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Benzothiazine derivatives exhibit diverse biological activities depending on their substituents and scaffold modifications. Below is a detailed comparison of the target compound with three structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison
*Calculated using molecular formulas from evidence.
Key Analysis
Substituent Effects: The target compound’s 4-fluorophenyl group likely enhances π-π stacking interactions with aromatic residues in target proteins compared to the ethylphenyl group in . The 6-chloro analog introduces steric bulk and electron-withdrawing effects, which could alter enzyme inhibition kinetics or off-target interactions.
The cyclopropane linker may introduce ring strain, affecting conformational dynamics.
Functional Group Variations :
- The sulfanyl-substituted compound lacks the piperidine-carbonyl group, replacing it with a sulfanyl moiety. This substitution may increase electrophilicity, making it more reactive toward nucleophilic residues (e.g., cysteine thiols) in enzymes.
Research Findings and Pharmacological Insights
- Target Compound: No direct pharmacological data is available in the provided evidence. However, analogs like and suggest that fluorinated benzothiazines are often explored for CNS applications due to their ability to cross the blood-brain barrier.
- Metabolic Stability : Fluorine substitution (as in the target compound and ) typically reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life .
- Synthetic Accessibility : The piperidine-carbonyl group in the target compound may complicate synthesis compared to simpler derivatives like , which lacks this moiety .
Biological Activity
The compound 4-(4-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 322.43 g/mol. Its structure features a benzothiazine core, which is known for its pharmacological relevance, particularly in the development of antipsychotic and anticancer agents.
Research indicates that compounds within the benzothiazine class exhibit various mechanisms of action, including:
- Anticancer Activity : Benzothiazines have been shown to inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. The compound's interaction with specific biological targets can modulate signaling pathways involved in cancer progression .
- Neuropharmacological Effects : The structural similarity to phenothiazines suggests potential applications in treating psychiatric disorders. Studies have indicated that benzothiazines can act as dopamine receptor antagonists, contributing to their antipsychotic effects .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further development in infectious disease therapies .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazines is closely related to their chemical structure. Modifications at various positions on the benzothiazine ring can significantly affect their potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorination at the para position | Increased lipophilicity and enhanced receptor binding affinity |
| Piperidine substitution | Improved bioavailability and central nervous system penetration |
Case Studies
Several studies highlight the efficacy of similar compounds:
- Antitumor Activity : A study on 1,4-benzothiazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .
- Neuropharmacological Assessment : Research involving analogs of this compound showed promising results in animal models for anxiety and depression, indicating its potential as a novel antidepressant .
- Antimicrobial Efficacy : A recent investigation into benzothiazine derivatives revealed potent activity against resistant strains of bacteria, emphasizing their role in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
